molecular formula C20H16BrN3O4 B300041 Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

カタログ番号 B300041
分子量: 442.3 g/mol
InChIキー: ZGYAVTLYBOAMLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as BRD0705, is a small molecule compound that has shown promising results in various scientific research studies. This compound belongs to the family of pyrrolopyrazoles and has been synthesized using a simple and efficient method.

作用機序

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate acts as a potent inhibitor of HDACs and BRDs. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to the inhibition of gene expression and the modulation of various cellular processes.
Biochemical and Physiological Effects
Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One of the major advantages of Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is its potency and selectivity towards HDACs and BRDs. This makes it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for the research on Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the areas of interest is its potential as a therapeutic agent for cancer and other diseases. It is also important to study the pharmacokinetics and pharmacodynamics of Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate to determine its optimal dosing and administration. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate on various cellular processes.
Conclusion
In conclusion, Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a small molecule compound that has shown promising results in various scientific research studies. It has potent inhibitory effects on HDACs and BRDs and has been found to have various biochemical and physiological effects. While there are some limitations to working with Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, it is a valuable tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate and its molecular mechanisms of action.

合成法

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been synthesized using a one-pot, three-component reaction of 4-bromoaniline, 2-methylbenzaldehyde, and ethyl acetoacetate. The reaction was carried out under reflux conditions using ethanol as a solvent. The resulting product was then purified using column chromatography to obtain pure Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in good yield.

科学的研究の応用

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on various enzymes such as histone deacetylases (HDACs) and bromodomains (BRDs). HDACs are involved in the regulation of gene expression and are known to play a role in various diseases such as cancer, neurodegenerative disorders, and inflammation. BRDs are involved in the recognition of acetylated lysine residues on histones and are also implicated in various diseases such as cancer, inflammation, and cardiovascular diseases.

特性

製品名

Methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

分子式

C20H16BrN3O4

分子量

442.3 g/mol

IUPAC名

methyl 5-(4-bromophenyl)-1-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C20H16BrN3O4/c1-11-5-3-4-6-14(11)24-17-15(16(22-24)20(27)28-2)18(25)23(19(17)26)13-9-7-12(21)8-10-13/h3-10,15,17H,1-2H3

InChIキー

ZGYAVTLYBOAMLX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3C(C(=N2)C(=O)OC)C(=O)N(C3=O)C4=CC=C(C=C4)Br

正規SMILES

CC1=CC=CC=C1N2C3C(C(=N2)C(=O)OC)C(=O)N(C3=O)C4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。